CD38 inhibitor 1 is a novel, potent, and orally available small molecule inhibitor of the CD38 enzyme. [] CD38 is a transmembrane glycoprotein that functions as a nicotinamide adenine dinucleotide (NAD+) hydrolase. [] It plays a crucial role in regulating intracellular NAD+ levels, which are essential for various cellular processes, including energy metabolism, inflammation, and aging. [, ] While CD38 is expressed on various cell types, it is highly expressed in multiple myeloma (MM) cells, making it a therapeutic target in MM. [] CD38 inhibitors have shown promise in preclinical and clinical studies for treating various diseases, including MM, metabolic disorders, and inflammatory conditions. [, ]
CD38 inhibitor 1 is a small molecule designed to inhibit the activity of the enzyme CD38, which plays a critical role in the metabolism of nicotinamide adenine dinucleotide (NAD+). CD38 is involved in various physiological processes, including calcium signaling and immune response, and its overactivity is linked to several metabolic disorders. The development of CD38 inhibitors aims to modulate NAD+ levels in cells, potentially providing therapeutic benefits for conditions such as obesity, diabetes, and neurodegenerative diseases.
The compound has been synthesized through various methodologies, primarily focusing on analogues of cyclic adenosine diphosphate ribose (cADPR) and related structures. These synthetic routes leverage both total chemical synthesis and chemo-enzymatic methods to create effective inhibitors with improved stability and potency against CD38 activity .
The synthesis of CD38 inhibitor 1 involves several key steps that utilize both total synthesis and chemo-enzymatic approaches.
The synthesis often involves protecting groups to manage reactivity at specific sites on the nucleoside backbone. For example, modified Vorbrüggen conditions have been employed to achieve regioselective ribosylation at the N1 position of inosine derivatives, facilitating further structural modifications .
The molecular structure of CD38 inhibitor 1 features a bicyclic framework derived from nucleoside analogues, which includes a ribose moiety linked to an adenine-like structure. The inhibitor's design aims to mimic the substrate of CD38 while incorporating modifications that enhance binding affinity and prevent hydrolysis.
Crystallographic studies have illustrated how these inhibitors interact within the active site of CD38. The binding involves key interactions with amino acid residues such as Glu146 and Glu226, which are crucial for catalytic activity .
The primary chemical reactions involved in synthesizing CD38 inhibitor 1 include:
Inhibitory activity is assessed through fluorimetric assays measuring the enzyme's catalytic activity against NAD+ substrates. The efficacy is quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity .
CD38 inhibitor 1 functions by competitively inhibiting the enzyme's active site, thereby preventing the breakdown of NAD+. By blocking this pathway, cellular levels of NAD+ can be maintained or increased, which has downstream effects on various metabolic processes.
Research shows that certain analogues exhibit IC50 values in the low micromolar range, indicating potent inhibitory effects on CD38 activity. For instance, one analogue demonstrated an IC50 value of 7.6 μM .
CD38 inhibitor 1 typically exists as a solid crystalline compound at room temperature. Its solubility varies depending on structural modifications but generally exhibits moderate solubility in polar solvents.
Key chemical properties include:
Relevant data from studies indicate that these inhibitors maintain their integrity under physiological conditions while effectively competing with natural substrates for enzyme binding .
CD38 inhibitors like CD38 inhibitor 1 are being explored for their potential therapeutic applications in:
The ongoing research into these compounds continues to reveal their significance in pharmacology and potential clinical applications across various fields.
CD38 (Cluster of Differentiation 38) is a transmembrane glycoprotein that serves as the primary nicotinamide adenine dinucleotide (NAD⁺)-degrading enzyme in mammals. Its catalytic functions encompass three distinct activities:
Table 1: Enzymatic Activities of CD38
Activity | Primary Substrate | Major Product(s) | Catalytic Efficiency |
---|---|---|---|
NADase (Glycohydrolase) | NAD⁺ | ADPR + Nicotinamide | High (Km ~50–100 μM) |
ADP-ribosyl Cyclase | NAD⁺ | cADPR | Low (<1% of NADase) |
Base-Exchange | NAD⁺/NADP⁺ + Nicotinic Acid | NAADP | pH-dependent (Optimal at pH 4–5) |
CD38’s 300-amino acid structure includes a short N-terminal cytosolic tail, a transmembrane domain, and a large C-terminal extracellular catalytic domain. Its enzymatic activity depends on:
CD38 expression increases with age due to inflammation-driven upregulation ("inflammaging"), directly contributing to systemic NAD⁺ depletion. Key evidence includes:
NAD⁺ depletion by CD38 dysregulates NAD⁺-dependent enzymes central to cellular homeostasis:
Table 2: Metabolic Effects of CD38 Inhibition in Aging Models
Therapeutic Approach | NAD⁺ Increase | Downstream Effects | Functional Outcomes |
---|---|---|---|
Genetic CD38 deletion | 10–30× in tissues | SIRT1/3 activation; AMPK phosphorylation | Improved glucose tolerance; Enhanced exercise capacity |
Small-molecule inhibitor (78c) | 2× in muscle/liver | PARP-1 activation; mTOR-S6K inhibition | Restored cardiac function; Reduced DNA damage |
CD38 is robustly induced by pro-inflammatory cytokines (TNF-α, IFN-γ) via NF-κB/STAT signaling, creating a feedback loop that exacerbates inflammation:
CD38 is overexpressed in hematologic cancers, serving as:
Table 3: CD38 as a Biomarker in Hematologic Cancers
Malignancy | CD38 Expression | Clinical Utility |
---|---|---|
Multiple Myeloma (MM) | High on plasma cells | Diagnostic marker; Target for mAb therapy (e.g., daratumumab) |
Chronic Lymphocytic Leukemia (CLL) | Variable (high = poor prognosis) | Predicts rapid progression; Mediates BCR pathway activation |
Burkitt Lymphoma | High (with MYC rearrangement) | Diagnostic (LMO2⁻/CD38⁺ phenotype) |
Angioimmunoblastic T-cell Lymphoma | 80% of cases | Indicator of tumor microenvironment interactions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7